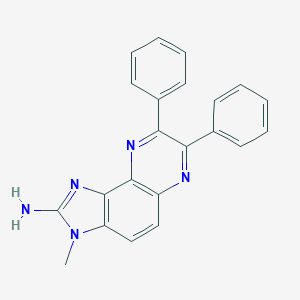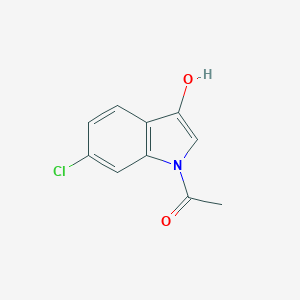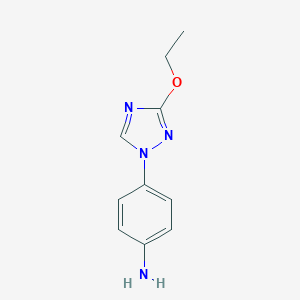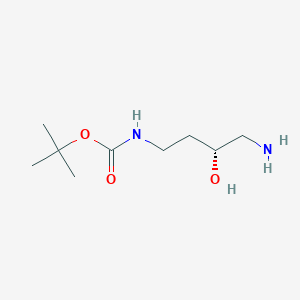
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) works by inhibiting the activity of transglutaminase, which is an enzyme that plays a crucial role in various biological processes. By inhibiting this enzyme, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) can disrupt the normal functioning of cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) are still being studied. However, it has been found to have potential antitumor activity, making it a promising candidate for cancer treatment. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have an effect on blood clotting and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, it has been shown to have potential antitumor activity, making it a promising candidate for cancer research. However, there are also limitations to the use of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) in lab experiments. Its mechanism of action is still not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI). One potential direction is to further investigate its potential antitumor activity and its mechanism of action. Additionally, more research is needed to determine its safety and efficacy in humans. Other potential future directions include exploring its potential applications in wound healing and blood clotting. Overall, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has significant potential for various scientific applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the reaction of 4-aminobutyric acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the desired compound.
Applications De Recherche Scientifique
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been found to be an effective inhibitor of the enzyme transglutaminase, which is involved in various biological processes such as blood clotting and wound healing. Additionally, Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have potential antitumor activity, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
143565-81-5 |
|---|---|
Nom du produit |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
Formule moléculaire |
C9H20N2O3 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Clé InChI |
AQSSZLQARHGZGE-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@H](CN)O |
SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(CN)O |
Synonymes |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)

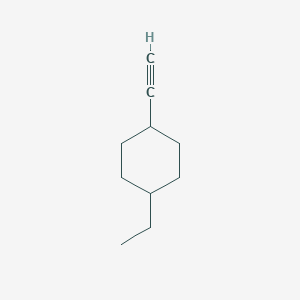
![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
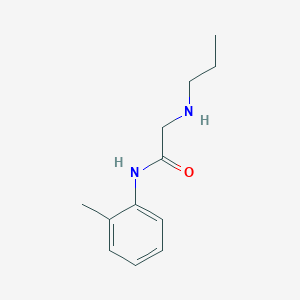
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
